7,8-Dimethoxycoumarin

Descripción general

Descripción

La 7,8-Dimetoxicumarina es un compuesto de cumarina natural que se encuentra en varias plantas de cítricos, como Citrus decumana y pomelo . Es conocido por sus efectos protectores en los riñones contra la cisplatino y la lesión por isquemia-reperfusión . Este compuesto ha despertado interés debido a sus posibles aplicaciones terapéuticas y sus propiedades químicas únicas.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La 7,8-Dimetoxicumarina puede sintetizarse mediante varios métodos. Un enfoque común implica la reacción de condensación de Pechmann, donde los fenoles reaccionan con β-cetoésteres en presencia de catalizadores ácidos . Otro método es la reacción de Knoevenagel, que implica la condensación de aldehídos con compuestos metilénicos activos en presencia de una base .

Métodos de producción industrial: La producción industrial de 7,8-Dimetoxicumarina suele implicar la síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. El uso de disolventes y catalizadores verdes es cada vez más popular para minimizar el impacto ambiental .

Análisis De Reacciones Químicas

Tipos de reacciones: La 7,8-Dimetoxicumarina experimenta diversas reacciones químicas, entre ellas:

Oxidación: Puede oxidarse para formar quinonas correspondientes.

Reducción: Las reacciones de reducción pueden producir derivados dihidro.

Sustitución: Las reacciones de sustitución electrófila pueden introducir diferentes grupos funcionales en posiciones específicas del anillo de cumarina.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen el permanganato de potasio y el trióxido de cromo.

Reducción: Se utilizan agentes reductores como el borohidruro de sodio y el hidruro de aluminio y litio.

Sustitución: Las reacciones de sustitución electrófila suelen utilizar reactivos como los halógenos y los agentes nitrantes en condiciones ácidas.

Productos principales: Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, la oxidación puede producir quinonas, mientras que las reacciones de sustitución pueden introducir halógenos o grupos nitro en posiciones específicas del anillo de cumarina .

Aplicaciones Científicas De Investigación

La 7,8-Dimetoxicumarina tiene una amplia gama de aplicaciones de investigación científica:

Mecanismo De Acción

El mecanismo de acción de la 7,8-Dimetoxicumarina implica su capacidad para inhibir la activación del factor nuclear-κB (NF-κB) y las vías de la proteína quinasa activada por mitógenos (MAPK) . Al suprimir estas vías, reduce la expresión de citocinas y quimiocinas proinflamatorias, ejerciendo así efectos antiinflamatorios. Además, tiene propiedades antioxidantes que contribuyen a sus efectos protectores en los riñones .

Compuestos similares:

- 6,7-Dimetoxicumarina

- 5,7-Dimetoxicumarina

- Éter dimetil de la daphnetina

Comparación: La 7,8-Dimetoxicumarina es única debido a su patrón de sustitución específico en el anillo de cumarina, que le confiere actividades biológicas distintas. Por ejemplo, si bien la 6,7-Dimetoxicumarina también exhibe efectos renoprotectores, la 7,8-Dimetoxicumarina ha demostrado propiedades antiinflamatorias más pronunciadas . De manera similar, la 5,7-Dimetoxicumarina se ha estudiado por sus efectos analgésicos, pero su mecanismo de acción difiere del de la 7,8-Dimetoxicumarina .

En conclusión, la 7,8-Dimetoxicumarina es un compuesto versátil con un potencial significativo en diversas aplicaciones científicas e industriales. Sus propiedades químicas únicas y sus actividades biológicas la convierten en un tema valioso de investigación continua.

Comparación Con Compuestos Similares

- 6,7-Dimethoxycoumarin

- 5,7-Dimethoxycoumarin

- Daphnetin dimethyl ether

Comparison: 7,8-Dimethoxycoumarin is unique due to its specific substitution pattern on the coumarin ring, which imparts distinct biological activities. For instance, while 6,7-Dimethoxycoumarin also exhibits renoprotective effects, this compound has shown more pronounced anti-inflammatory properties . Similarly, 5,7-Dimethoxycoumarin has been studied for its analgesic effects, but its mechanism of action differs from that of this compound .

Actividad Biológica

7,8-Dimethoxycoumarin (DMC), a derivative of coumarin, has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of the biological effects of DMC, including its mechanisms of action, therapeutic potential, and relevant case studies.

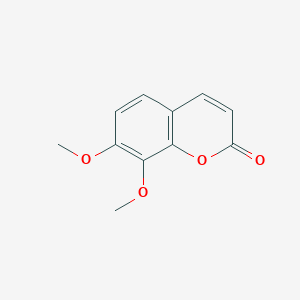

Chemical Structure and Properties

This compound is characterized by the presence of two methoxy groups at positions 7 and 8 of the coumarin structure. This modification enhances its solubility and biological activity compared to other coumarins. The molecular formula is C_11H_10O_4, and its structure can be represented as follows:

Biological Activities

1. Anti-inflammatory Effects

DMC has been shown to exert significant anti-inflammatory properties. A study demonstrated that DMC attenuates the expression of pro-inflammatory cytokines such as IL-6, IL-8, and CCL2 in TNF-α-treated HaCaT cells. This effect is mediated through the inhibition of the NF-κB and MAPK signaling pathways, which are crucial in inflammatory responses .

Table 1: Effects of DMC on Cytokine Expression

| Treatment | IL-6 Expression | IL-8 Expression | CCL2 Expression |

|---|---|---|---|

| Control | Baseline | Baseline | Baseline |

| TNF-α | Increased | Increased | Increased |

| DMC (0.1 mM) | Decreased | Decreased | Decreased |

2. Antioxidant Activity

DMC exhibits strong antioxidant properties, which contribute to its protective effects against oxidative stress-related injuries. The compound reduces reactive oxygen species (ROS) levels and enhances the activity of endogenous antioxidant enzymes .

3. Anticancer Potential

Research indicates that DMC may have anticancer effects by inducing apoptosis in cancer cells. It has been observed to inhibit cell proliferation in various cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .

The biological activity of DMC is largely attributed to its ability to modulate key signaling pathways:

- NF-κB Pathway : DMC inhibits the phosphorylation of p65 protein, thereby reducing NF-κB activation which is pivotal in inflammation and cancer progression.

- MAPK Pathway : It also affects the MAPK pathway by inhibiting p38 MAPK phosphorylation, leading to decreased inflammatory cytokine production .

Case Studies

Case Study 1: In Vitro Studies on Skin Cells

In a controlled laboratory setting, HaCaT cells were treated with DMC alongside TNF-α to simulate inflammatory conditions. Results indicated a significant reduction in cell viability at higher concentrations of DMC (0.2 mM), with a marked decrease in cytokine production compared to untreated controls .

Case Study 2: Antioxidant Efficacy

In a separate study assessing oxidative stress, DMC was administered to models exposed to oxidative agents. The results showed a significant reduction in lipid peroxidation levels and an increase in glutathione levels, highlighting its potential as an antioxidant agent .

Propiedades

IUPAC Name |

7,8-dimethoxychromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O4/c1-13-8-5-3-7-4-6-9(12)15-10(7)11(8)14-2/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHBBSMUTOCUVDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C(C=C1)C=CC(=O)O2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70179212 | |

| Record name | 7,8-Dimethoxycoumarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70179212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2445-80-9 | |

| Record name | 7,8-Dimethoxycoumarin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2445-80-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7,8-Dimethoxycoumarin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002445809 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7,8-Dimethoxycoumarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70179212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.